molecular formula C26H23Cl2NO B297757 N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

カタログ番号 B297757
分子量: 436.4 g/mol
InChIキー: PFRCVDFDQAASQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed throughout the body and play an important role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

作用機序

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide acts as a selective antagonist for the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide blocks the binding of adenosine to the adenosine A1 receptor, thereby preventing the downstream signaling cascade.
Biochemical and physiological effects:
N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In the cardiovascular system, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide improves myocardial function and reduces ischemic injury by increasing coronary blood flow and reducing myocardial oxygen demand. In the central nervous system, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation.

実験室実験の利点と制限

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a potent and selective antagonist for the adenosine A1 receptor, making it an ideal tool for studying the role of the adenosine A1 receptor in various physiological processes. However, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has some limitations in laboratory experiments. N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex molecule that requires specialized equipment and expertise in organic chemistry for synthesis. In addition, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has low solubility in aqueous solutions, which can limit its use in certain experimental settings.

将来の方向性

There are several future directions for research on N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. In cancer research, future studies could focus on the potential use of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in combination with other cancer therapies to enhance its anti-tumor effects. In cardiovascular research, future studies could focus on the potential use of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide as a therapeutic agent for ischemic heart disease. In neurological research, future studies could focus on the potential use of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has great potential for therapeutic applications in various diseases, and further research is warranted to fully explore its potential.

合成法

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dichloroaniline with 1,2,3,4-tetrahydroisoquinoline to form the intermediate compound. The intermediate compound is then subjected to a series of reactions, including acylation and cyclization, to form the final product. The synthesis of N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

科学的研究の応用

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular research, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to improve myocardial function and reduce ischemic injury by blocking the adenosine A1 receptor. In neurological research, N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

特性

製品名

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

分子式

C26H23Cl2NO

分子量

436.4 g/mol

IUPAC名

N-(3,5-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H23Cl2NO/c1-14(2)22-23-18-7-3-5-9-20(18)24(21-10-6-4-8-19(21)23)25(22)26(30)29-17-12-15(27)11-16(28)13-17/h3-14,22-25H,1-2H3,(H,29,30)

InChIキー

PFRCVDFDQAASQQ-UHFFFAOYSA-N

SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC(=C5)Cl)Cl

正規SMILES

CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC(=C5)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。